molecular formula C9H13ClN2O B7780336 4-Acetyl-1-methyl-pyridinium oxime chloride

4-Acetyl-1-methyl-pyridinium oxime chloride

Cat. No.: B7780336
M. Wt: 200.66 g/mol
InChI Key: MQCXCMLPSDYYDT-UHFFFAOYSA-N
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Description

4-Acetyl-1-methyl-pyridinium oxime chloride is a chemical compound known for its potential applications in medicinal chemistry, particularly as an antidote for organophosphate poisoning. This compound belongs to the class of oximes, which are characterized by the presence of a hydroxy-imine group. Oximes are widely recognized for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, making them valuable in the treatment of nerve agent and pesticide poisoning .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-methyl-pyridinium oxime chloride typically involves the reaction of 4-acetylpyridine with hydroxylamine hydrochloride in the presence of a base, followed by methylation with methyl iodide. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate oxime, which is then methylated to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-methyl-pyridinium oxime chloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives

    Reduction: Reduction reactions can convert the oxime group to an amine

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions

    Reduction: Sodium borohydride or catalytic hydrogenation

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

Scientific Research Applications

4-Acetyl-1-methyl-pyridinium oxime chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds

    Biology: Studied for its potential to reactivate acetylcholinesterase, making it valuable in research on nerve agent antidotes

    Medicine: Investigated for its therapeutic potential in treating organophosphate poisoning

    Industry: Utilized in the development of pesticides and other agrochemicals

Mechanism of Action

The primary mechanism of action of 4-Acetyl-1-methyl-pyridinium oxime chloride involves the reactivation of acetylcholinesterase. This enzyme is inhibited by organophosphates, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. The oxime group in the compound binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime (2-PAM): A widely used oxime for treating organophosphate poisoning

    Obidoxime: Another oxime with similar reactivating properties

    HI-6: Known for its broad-spectrum reactivation of acetylcholinesterase

Uniqueness

4-Acetyl-1-methyl-pyridinium oxime chloride is unique due to its specific structural features, which may offer advantages in terms of stability, reactivity, and ease of synthesis compared to other oximes .

Properties

IUPAC Name

N-[1-(1-methylpyridin-1-ium-4-yl)ethyl]formamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-8(10-7-12)9-3-5-11(2)6-4-9;/h3-8H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXCMLPSDYYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=[N+](C=C1)C)NC=O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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